Crystal Density Advantage of DNBT Over Non-Nitrated Bis-Triazoles and Standard Explosives
DNBT exhibits an experimentally determined crystal density of 1.903 g cm⁻³ at ambient temperature as measured by single-crystal X-ray diffraction [1]. This density substantially exceeds that of the non-nitrated parent scaffold 3,3′-bi-1,2,4-triazole (density not reported but substantially lower) and the amino-substituted analog DABT (5,5′-diamino-3,3′-bi-1,2,4-triazole). The 1.903 g cm⁻³ value approaches the density of benchmark explosive HMX (1.91 g cm⁻³) while maintaining superior thermal stability and reduced sensitivity [2].
| Evidence Dimension | Crystal density (experimental, ambient temperature) |
|---|---|
| Target Compound Data | 1.903 g cm⁻³ |
| Comparator Or Baseline | HMX: 1.91 g cm⁻³; Non-nitrated bis-triazole parent scaffold: substantially lower (exact value not reported in available sources) |
| Quantified Difference | DNBT density (1.903 g cm⁻³) is 99.6% of HMX density (1.91 g cm⁻³) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
Crystal density directly governs detonation velocity and pressure; DNBT achieves near-HMX density without the sensitivity penalties associated with nitramine explosives, enabling high-performance formulations with improved handling safety.
- [1] Dippold, A. A.; Klapötke, T. M.; Martin, F. A.; Stierstorfer, J. Insensitive Nitrogen-Rich Energetic Compounds Based on the 5,5′-Dinitro-3,3′-bi-1,2,4-triazol-2-ide Anion. Eur. J. Inorg. Chem. 2012, 2012 (21), 3474–3484. View Source
- [2] Chen, F.; Liu, Y.; Wang, X.; et al. Substituent Effects on Crystal Engineering of DNBT-Based Energetic Cocrystals: Insights from Multiscale Computational Analysis. Materials 2025, 18 (13), 2995. View Source
